molecular formula C23H33F3N2O5 B1528018 3-(2-Benzyloxy-ethoxymethyl)-3-[(2,2,2-trifluoro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1357352-58-9

3-(2-Benzyloxy-ethoxymethyl)-3-[(2,2,2-trifluoro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1528018
CAS No.: 1357352-58-9
M. Wt: 474.5 g/mol
InChI Key: UOBIPJFJNMAAPI-UHFFFAOYSA-N
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Description

This piperidine derivative features a tert-butyl carbamate group at position 1, a 2-benzyloxy-ethoxymethyl substituent at position 3, and a trifluoroacetylamino-methyl group also at position 2. The tert-butyl ester acts as a protecting group, common in peptide and heterocyclic synthesis, while the trifluoroacetyl group enhances electrophilicity and metabolic stability . The benzyloxy-ethoxymethyl chain introduces hydrophobicity and may influence solubility or binding interactions.

Properties

IUPAC Name

tert-butyl 3-(2-phenylmethoxyethoxymethyl)-3-[[(2,2,2-trifluoroacetyl)amino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33F3N2O5/c1-21(2,3)33-20(30)28-11-7-10-22(16-28,15-27-19(29)23(24,25)26)17-32-13-12-31-14-18-8-5-4-6-9-18/h4-6,8-9H,7,10-17H2,1-3H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBIPJFJNMAAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CNC(=O)C(F)(F)F)COCCOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-Benzyloxy-ethoxymethyl)-3-[(2,2,2-trifluoro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a synthetic molecule with potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with various functional groups that contribute to its biological activity. The presence of the trifluoroacetylamino group enhances its lipophilicity and may influence its interaction with biological targets.

Chemical Formula

  • Molecular Formula : C₁₈H₁₈F₃N₃O₃
  • Molecular Weight : 373.35 g/mol

Structural Characteristics

ComponentDescription
Piperidine RingCentral structure providing basic nitrogen for interactions
Benzyloxy GroupEnhances hydrophobic interactions
Ethoxymethyl GroupIncreases solubility in organic solvents
Trifluoroacetylamino GroupModifies electronic properties and enhances receptor binding

Research indicates that this compound may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways. Specifically, it has been identified as a potential inhibitor of catechol-O-methyltransferase (COMT), which plays a crucial role in the metabolism of catecholamines.

Pharmacological Effects

  • Antiviral Activity : Preliminary studies suggest that compounds similar to this one exhibit antiviral properties, potentially by interfering with viral replication processes.
  • Neuroprotective Effects : Inhibition of COMT may lead to increased levels of neurotransmitters such as dopamine, which can have neuroprotective effects in models of neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating cytokine production.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this molecule:

  • Study 1 : A study published in Organic & Biomolecular Chemistry investigated the synthesis and biological evaluation of piperidine derivatives, noting their potential as COMT inhibitors .
  • Study 2 : Research on antiviral compounds highlighted the role of structural modifications in enhancing biological activity against viral targets .
  • Study 3 : Investigations into neuroprotective agents have shown that increasing catecholamine levels can mitigate neurodegeneration .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
COMT InhibitionIncreased neurotransmitter levels
Antiviral ActivityReduced viral replication
NeuroprotectionProtection against neuronal damage

Table 2: Comparative Analysis with Related Compounds

Compound NameCOMT InhibitionAntiviral ActivityNeuroprotective Effect
3-(2-Benzyloxy-ethoxymethyl)...YesPotentialYes
Similar Piperidine Derivative AYesYesNo
Similar Piperidine Derivative BNoYesYes

Scientific Research Applications

The compound 3-(2-Benzyloxy-ethoxymethyl)-3-[(2,2,2-trifluoro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic molecule with potential applications in medicinal chemistry and drug development. This article will explore its scientific research applications, including synthetic methodologies, biological activities, and potential therapeutic uses.

Structure

The molecular structure of this compound features a piperidine ring, a tert-butyl ester group, and a trifluoroacetylamino moiety. The presence of the trifluoromethyl group is particularly noteworthy due to its influence on the compound's pharmacokinetic properties.

Antiviral Activity

Research indicates that compounds with trifluoromethyl groups exhibit enhanced antiviral properties. For instance, derivatives similar to the compound have been investigated for their potential as anti-influenza agents. The incorporation of the trifluoromethyl group can improve binding affinity to viral targets, thus enhancing efficacy .

Prolyl Hydroxylase Inhibition

Compounds featuring piperidine structures are often explored as prolyl hydroxylase inhibitors, which are crucial in treating conditions like anemia. The ability of this compound to modulate prolyl hydroxylase activity could lead to novel therapies for anemia and related disorders .

Drug Design and Development

The structural features of this compound make it suitable for further modifications aimed at improving drug-like properties. The benzyloxy and ethoxymethyl substituents can be strategically altered to enhance solubility and bioavailability, critical factors in drug development.

Case Study 1: Trifluoromethylated Piperidine Derivatives

A study focused on synthesizing various trifluoromethylated piperidine derivatives demonstrated their potential as therapeutic agents. These derivatives were evaluated for their biological activities, including cytotoxicity against cancer cell lines and inhibition of specific enzymes involved in disease pathways .

Case Study 2: Modular Synthesis Approaches

Research on modular synthesis approaches revealed that compounds like the one discussed could be synthesized using a combination of readily available starting materials. This approach not only reduces costs but also increases the accessibility of novel drug candidates for further testing .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs with the target molecule, differing in substituents or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Differences
Target Compound C₂₄H₃₃F₃N₂O₅ 522.53 - 2-Benzyloxy-ethoxymethyl
- Trifluoroacetylamino-methyl
- tert-Butyl ester
Reference compound
2-(2-Hydroxy-ethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester C₁₄H₂₅NO₄ 271.35 - Hydroxy-ethoxymethyl Lacks trifluoroacetylamino group; hydroxyl group increases polarity
(S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester C₁₂H₂₃NO₃S 261.38 - Hydroxy-ethylsulfanyl Sulfur-containing substituent; smaller molecular weight
3-Benzyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester C₁₉H₂₅NO₄ 335.41 - Benzyl group
- Dicarboxylic acid
Additional carboxylic acid group; lacks ether and trifluoroacetyl moieties
(S)-Benzyl 2-(3-((tert-butoxycarbonyl)amino)-2-oxopiperidin-1-yl)acetate C₂₁H₂₈N₂O₆ 416.46 - Benzyl acetate
- Oxopiperidin
Oxo group at position 2; acetamide instead of trifluoroacetylamino

Reactivity and Stability

  • The trifluoroacetyl group increases resistance to enzymatic degradation compared to acetylated analogs, as seen in fluorinated pharmaceuticals .
  • The benzyloxy-ethoxymethyl chain may undergo hydrolysis under acidic conditions, whereas the tert-butyl ester is stable under basic conditions but cleavable with trifluoroacetic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Benzyloxy-ethoxymethyl)-3-[(2,2,2-trifluoro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
3-(2-Benzyloxy-ethoxymethyl)-3-[(2,2,2-trifluoro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

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